(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid CAS number
(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid CAS number
An In-Depth Technical Guide to (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Introduction: A Versatile Building Block in Modern Chemistry
(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in synthetic organic chemistry. Its structural complexity, featuring a sterically hindered N-tert-butylsulfamoyl group and a methyl substituent ortho to the boronic acid, makes it a valuable reagent for creating highly substituted biaryl and heterocyclic structures. These motifs are frequently sought after in the fields of medicinal chemistry and materials science. The presence of the sulfonamide group not only influences the electronic properties of the phenyl ring but also provides a handle for further functionalization or for modulating the pharmacokinetic properties of a target molecule. This guide provides a comprehensive overview of its properties, synthesis, purification, characterization, and application, with a focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Core Physicochemical Properties
A clear understanding of the fundamental properties of a reagent is the bedrock of its effective application in research and development. The key identifiers and physicochemical data for (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 874219-47-3 | [1] |
| Molecular Formula | C₁₁H₁₈BNO₄S | [1] |
| Molecular Weight | 271.14 g/mol | [1] |
| MDL Number | MFCD08235063 | [1] |
| Appearance | Typically an off-white to white solid | General |
| Solubility | Soluble in methanol, DMSO, THF; sparingly soluble in water | General |
Synthesis and Purification: From Precursor to Purified Reagent
The synthesis of arylboronic acids is a well-established field, yet each substrate presents unique challenges. The most common and reliable route involves a directed ortho-metalation or halogen-metal exchange followed by quenching with a borate ester.
Synthetic Workflow
The logical pathway to this molecule typically starts with a suitably substituted aromatic precursor, which is metalated and then reacted with an electrophilic boron source.
Detailed Synthesis Protocol (Exemplary)
This protocol describes a common laboratory-scale synthesis.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the precursor, 4-bromo-N-(tert-butyl)-3-methylbenzenesulfonamide, and anhydrous tetrahydrofuran (THF).
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise via syringe over 15 minutes. The choice of n-BuLi is critical for efficient halogen-metal exchange at low temperatures, preventing side reactions. Stir the resulting mixture at -78 °C for 1 hour.
-
Boronation: Add triisopropyl borate dropwise to the aryllithium species at -78 °C. This borate ester is chosen for its steric bulk, which minimizes the formation of over-boronated byproducts. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2M aqueous hydrochloric acid (HCl). This step hydrolyzes the boronate ester to the desired boronic acid. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Strategies: Addressing Common Impurities
Purifying boronic acids can be challenging due to their propensity to form boroxines (cyclic anhydrides) and their amphiphilic nature.[2][3] The primary impurities are often the starting material and protodeborylated byproducts.
Method 1: Acid-Base Extraction
This method leverages the acidic nature of the boronic acid group.[4]
-
Dissolve the crude material in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with an aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt, leaving non-acidic organic impurities behind.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2, causing the pure boronic acid to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Method 2: Recrystallization
If the crude product is of sufficient purity, recrystallization is an effective method.[5] Solvents such as hot water, or mixed solvent systems like ethyl acetate/hexanes or dichloroethane, can be effective.[5] The choice of solvent is empirical and must be screened for the specific compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl group singlet, and the large singlet for the nine equivalent protons of the tert-butyl group. The N-H proton of the sulfonamide may also be visible.
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule.
-
¹¹B NMR: A broad singlet is expected, with a chemical shift characteristic of an arylboronic acid. This is a definitive technique for confirming the presence of the boron center.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing boronic acids.[6][7] Analysis in negative ion mode will typically show the deprotonated molecule or adducts, while positive mode may show protonated or sodiated species.
-
Infrared (IR) Spectroscopy: Will display characteristic absorption bands for O-H stretching (boronic acid), N-H stretching (sulfonamide), S=O stretching (sulfonamide), and C-H and C=C bonds of the aromatic ring.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[8] This reaction is a cornerstone of modern drug discovery for synthesizing complex biaryl molecules.[9][10]
The Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[11][12] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[12]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[11][13]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[8]
Experimental Protocol: A Representative Suzuki Coupling
This protocol outlines the coupling of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid with a generic aryl bromide.
-
Reagent Charging: To a reaction vessel, add (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents). The choice of catalyst and ligand is crucial and can significantly impact reaction yield and scope.
-
Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
Applications in Drug Discovery
Boronic acids are essential building blocks for creating libraries of compounds for structure-activity relationship (SAR) studies.[10] The specific substitution pattern of this reagent—a sulfonamide and a methyl group—is particularly interesting. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets, while the tert-butyl group provides lipophilicity and steric bulk. The ortho-methyl group induces a twisted conformation in the resulting biaryl products, which can be crucial for achieving selectivity for a specific protein target. The introduction of the boronic acid functional group into bioactive molecules has been shown to modify selectivity and improve physicochemical and pharmacokinetic properties.[9] This makes reagents like (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid highly valuable in the synthesis of novel therapeutic agents.[15]
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from oxidizing agents and moisture. Boronic acids are sensitive to moisture and can slowly degrade or form boroxines.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. How to purify boronic acids/boronate esters?. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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Reddit. Purification of boronic acids?. [Link]
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Oxford Academic. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
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ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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National Institutes of Health. Arylboronic acid chemistry under electrospray conditions. [Link]
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Chemistry Stack Exchange. Challenging purification of organoboronic acids. [Link]
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National Institutes of Health. Properties of a model aryl boronic acid and its boroxine. [Link]
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Autech. Cas:731016-02-7 Name:5-(N-tert-butylsulfamoyl)-2-methoxyphenylboronic acid. [Link]
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ResearchGate. Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF. [Link]
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Journal of the American Chemical Society. Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. [Link]
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Sci-Hub. Properties of a Model Aryl Boronic Acid and Its Boroxine. [Link]
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Arctom. CAS NO. 183000-60-4 | (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid. [Link]
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National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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GlobalChemMall. (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid. [Link]
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ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules? | Request PDF. [Link]
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National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
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